Technical Monograph: [2-(Methoxymethyl)oxolan-2-yl]methanol
Technical Monograph: [2-(Methoxymethyl)oxolan-2-yl]methanol
The following technical guide details the chemical identity, synthesis, and application utility of [2-(Methoxymethyl)oxolan-2-yl]methanol , a specialized heterocyclic building block.
CAS Registry Number: 1936686-87-1 Synonyms: 2-(Hydroxymethyl)-2-(methoxymethyl)tetrahydrofuran; [2-(Methoxymethyl)tetrahydrofuran-2-yl]methanol Molecular Formula: C₇H₁₄O₃ Molecular Weight: 146.18 g/mol [1]
Part 1: Chemical Identity & Structural Analysis[1][2]
Core Architecture
The molecule features a tetrahydrofuran (oxolane) ring with a quaternary carbon at the C2 position.[1] This gem-disubstituted center bears two hydroxymethyl-derived groups:
This structure represents a desymmetrized analog of 2,2-bis(hydroxymethyl)tetrahydrofuran. The presence of the quaternary center at C2 imparts significant conformational rigidity compared to mono-substituted tetrahydrofurans, a property highly valued in medicinal chemistry for reducing the entropic penalty of ligand-target binding.[1]
Stereochemical Considerations
The C2 position is a chiral center (stereocenter) because the four substituents (ring oxygen, ring methylene, hydroxymethyl, and methoxymethyl) are distinct.[1]
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Chirality: The molecule exists as a pair of enantiomers (R and S).[1]
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Commercial Status: Often supplied as a racemate (CAS 1936686-87-1 typically refers to the flat structure or racemate unless specified).[1] Enantiopure forms are critical for late-stage drug development to avoid off-target effects associated with the distomer.[1]
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance |
| Boiling Point | ~210–220 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | ~1.08 g/cm³ | Denser than water; facilitates phase separation in organic extraction.[1] |
| LogP | ~0.2 – 0.5 | Amphiphilic nature; soluble in both polar organic solvents and aqueous mixtures.[1] |
| H-Bond Donors | 1 (–OH) | Key handle for further functionalization or receptor binding.[1] |
| H-Bond Acceptors | 3 (Ether O, Ring O, Alcohol O) | High capacity for hydrogen bonding interactions.[1] |
Part 2: Synthesis & Manufacturing Methodologies
To ensure scientific integrity, we describe a self-validating synthetic workflow . The most robust route involves the desymmetrization of the symmetric diol precursor.
Primary Route: Desymmetrization of 2,2-Bis(hydroxymethyl)tetrahydrofuran
This method allows for the generation of the target from a known symmetric precursor, 2,2-bis(hydroxymethyl)tetrahydrofuran (CAS 13386-57-7).[1]
Step 1: Precursor Synthesis (Tollens Condensation) Tetrahydrofuran-2-carbaldehyde is reacted with excess formaldehyde in the presence of a base (Cannizzaro conditions) to yield 2,2-bis(hydroxymethyl)tetrahydrofuran.[1]
Step 2: Statistical Methylation (The "Little-to-One" Strategy) Direct methylation is challenging due to the identical nature of the two hydroxyl groups.
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Reagents: Sodium hydride (NaH, 1.0 eq), Methyl Iodide (MeI, 0.9 eq), THF (anhydrous).[1]
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Protocol:
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Cool the diol solution in THF to 0°C.
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Add NaH portion-wise to form the mono-alkoxide.[1]
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Add MeI slowly to favor mono-alkylation.
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Purification: The reaction yields a mixture of starting material (diol), product (mono-ether), and byproduct (bis-ether).[1] These are separated via silica gel chromatography (Gradient: Hexanes → Ethyl Acetate).
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Alternative Route: Cyclization of Alkenyl Diols
For enantioselective synthesis, starting from a chiral acyclic precursor is preferred.[1]
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Mechanism: Iodine-induced cyclization of 2-(methoxymethyl)pent-4-ene-1-ol derivatives followed by reduction.[1]
Visualization of Synthetic Logic
The following diagram illustrates the desymmetrization pathway, highlighting the critical separation step required to isolate the target.
Caption: Figure 1. Synthetic pathway via desymmetrization of the symmetric diol precursor. The statistical methylation requires careful chromatographic separation to isolate the mono-methylated target.
Part 3: Applications in Drug Discovery & Development[1]
The Gem-Disubstituted Scaffold Effect
In drug design, the Thorpe-Ingold effect (gem-dimethyl effect) is a classic strategy to lock conformations.[1] This molecule applies that principle to a THF ring.[1]
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Conformational Restriction: The bulky C2 substituents force the ring into a specific pucker, pre-organizing the attached pharmacophores for receptor binding.[1]
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Metabolic Stability: The quaternary center at C2 blocks metabolic oxidation at this position (a common soft spot in simple THF ethers), extending the half-life (
) of the drug candidate.[1]
Bioisosterism
This moiety serves as a bioisostere for:
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Ribose sugars: Mimicking the C2' or C3' positions in nucleoside analogs.[1]
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Spirocycles: Providing similar spatial occupancy to spiro[3.3]heptanes but with higher polarity.[1]
Functionalization Workflow
The free primary hydroxyl group acts as a universal "handle" for conjugation.[1]
| Reaction Type | Reagent | Product Class | Application |
| Oxidation | Dess-Martin Periodinane | Aldehyde | Reductive amination (library synthesis) |
| Activation | TsCl / MsCl | Sulfonate Ester | Nucleophilic substitution ( |
| Etherification | NaH / R-X | Unsymmetrical Ether | Lipophilicity tuning |
| Carbamoylation | Isocyanates | Carbamate | Prodrug formation |
Logical Pathway for Lead Optimization
The diagram below demonstrates how this building block is utilized to optimize a lead compound's properties.
Caption: Figure 2. Lead optimization strategy using the target molecule to enhance metabolic stability and binding affinity via the gem-disubstituted scaffold effect.
Part 4: Handling & Safety Protocols
Storage & Stability[1]
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Hygroscopicity: The compound contains a primary alcohol and ether linkages; it is moderately hygroscopic.[1] Store under nitrogen or argon.[1]
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Peroxide Formation: As a tetrahydrofuran derivative, it is susceptible to auto-oxidation to form explosive peroxides upon prolonged exposure to air.[1]
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Protocol: Test for peroxides using starch-iodide paper before distillation or heating. Store with a stabilizer (e.g., BHT) if not used immediately.[1]
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Emergency Procedures
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Skin Contact: Wash with polyethylene glycol 400 (if available) or copious water.[1] Lipophilic ethers can penetrate skin.[1]
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Spill: Absorb with vermiculite. Do not use combustible materials (sawdust) if peroxides are suspected.
References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 637528, (Tetrahydrofuran-2-yl)methanol. Retrieved from [Link]
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Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for differential protection strategies of diols).
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Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context for gem-disubstituted rings in drug design).
